molecular formula C18H23ClN2O B14461213 2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one CAS No. 73609-00-4

2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one

Cat. No.: B14461213
CAS No.: 73609-00-4
M. Wt: 318.8 g/mol
InChI Key: SMAVYWLSBAVGPG-UHFFFAOYSA-N
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Description

2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one is a complex organic compound that belongs to the class of alkyl halides. This compound is characterized by the presence of a chlorine atom attached to a butanone backbone, which is further connected to a hexahydroazoninoindole structure. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Formation of the Hexahydroazonino Ring: The indole derivative undergoes cyclization with appropriate reagents to form the hexahydroazonino ring.

    Chlorination: The final step involves the chlorination of the butanone moiety using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)ethanone
  • 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
  • 1-Chloro-3-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)propan-1-one

Uniqueness

2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the hexahydroazoninoindole ring system, combined with the butanone moiety, makes it a versatile compound for various applications.

Properties

CAS No.

73609-00-4

Molecular Formula

C18H23ClN2O

Molecular Weight

318.8 g/mol

IUPAC Name

2-chloro-1-(2,4,5,6,7,8-hexahydro-1H-azonino[5,4-b]indol-3-yl)butan-1-one

InChI

InChI=1S/C18H23ClN2O/c1-2-15(19)18(22)21-11-6-5-9-17-14(10-12-21)13-7-3-4-8-16(13)20-17/h3-4,7-8,15,20H,2,5-6,9-12H2,1H3

InChI Key

SMAVYWLSBAVGPG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCCCC2=C(CC1)C3=CC=CC=C3N2)Cl

Origin of Product

United States

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